
Akt inhibitor VIII
Overview
Description
Akt inhibitor VIII is a cell-permeable, allosteric inhibitor of the kinase Akt, which includes Akt1, Akt2, and Akt3. It is known for its selectivity and potency, making it a valuable tool in scientific research, particularly in the fields of oncology and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Akt inhibitor VIII is synthesized through a series of chemical reactions involving quinoxaline derivatives. The synthetic route typically involves the formation of the quinoxaline core, followed by functionalization to introduce specific substituents that enhance its inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Mechanism of Inhibition
Akt inhibitor VIII functions as a covalent-allosteric inhibitor , binding irreversibly to Akt kinases. Its primary mode involves stabilizing the inactive PH-in conformation of Akt, which prevents activation by upstream kinases like PDK1 . Key interactions include:
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Covalent modification : The inhibitor forms a covalent bond with Cys296 in the kinase domain, locking Akt in an inactive state .
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Allosteric stabilization : It binds at the interdomain region between the pleckstrin homology (PH) and kinase domains, disrupting conformational changes required for activation .
Structural Basis of Inhibition
Crystallographic studies reveal that this compound induces a rigid body rotation between the PH and kinase domains, maintaining Akt in an inactive conformation . This structural constraint prevents phosphorylation of the activation loop by PDK1, a critical step in Akt activation .
Impact on Downstream Signaling
This compound disrupts Akt-mediated phosphorylation cascades:
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Inhibition of Akt phosphorylation : It reduces IGF-1-induced Akt phosphorylation in a concentration-dependent manner .
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Blockade of downstream targets : Suppresses phosphorylation of PRAS40 in PC12 cells and inhibits cyclin D1/CDK2 pathways in MCF-7 cells .
Effect on Protein Stability and Ubiquitination
This compound alters Akt’s conformation, affecting its interaction with cellular machinery:
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Inhibition of ubiquitination : Pretreatment with this compound nearly abolishes SC66-induced Akt ubiquitination, suggesting a conformation-dependent mechanism .
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Enhanced apoptosis : Induces cleavage of caspase-9, caspase-7, and PARP in cancer cells, linking structural inhibition to pro-apoptotic signaling .
IC₅₀ Values for Akt Isoforms
Akt Isoform | IC₅₀ | Source |
---|---|---|
Akt1 | 58 nM | |
Akt2 | 210 nM | |
Akt3 | 2.12 μM |
In Vitro Effects
Cell Line/Model | Effect | Concentration | Duration |
---|---|---|---|
MCF-7 (breast) | Induces G0/G1 arrest, apoptosis | 10–100 μM | 24–72 h |
PC12 | Inhibits PRAS40 phosphorylation | Not specified | – |
In Vivo Activity
Mouse Model | Dose | Tumor Inhibition | Source |
---|---|---|---|
BALB/c nude mice | 15 mg/kg i.p. | 32% | |
BALB/c nude mice | 30 mg/kg i.p. | 54% |
Kinase Assay and Selectivity
This compound exhibits isoform-selective inhibition :
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Kinase screen : Inhibits Akt1 and Akt2 with IC₅₀ values of 305 nM and 2,086 nM, respectively, in IPKA assays .
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Cellular assays : Suppresses Akt1/2 phosphorylation in mouse lung tissue at 50 mg/kg .
Metabolic and Functional Consequences
Scientific Research Applications
Akt Inhibitor VIII is a cell-permeable and reversible quinoxaline compound that selectively inhibits Akt1/Akt2 activity . It has shown promise in various scientific research applications, particularly in cancer research and immunotherapy.
Scientific Research Applications
Cancer Research: this compound has demonstrated potential in overcoming resistance to chemotherapeutics in tumor cells . Studies have shown that it can block basal and stimulated phosphorylation/activation of Akt1/Akt2 both in cultured cells in vitro and in mice in vivo .
- Lung Adenocarcinoma: Research indicates that the sequential administration of pemetrexed followed by icotinib/erlotinib exerts a synergistic effect on HCC827 and H1975 lung adenocarcinoma cell lines .
*Gossypol, a polyphenolic compound, has shown an antiproliferative effect on the AGS (human gastric adenocarcinoma) cell line, suggesting its potential as a chemotherapeutic and chemopreventive agent for gastric cancer . - Combination Therapies: this compound has been used to enhance the sensitization of esophageal adenocarcinoma (EAC) cells to cisplatin when combined with siIGFBP2 inhibitors .
Immunotherapy: Akt inhibition during CAR T-cell manufacturing has been shown to generate a large number of early memory T-cells with enhanced antitumor efficacy .
- CAR T-cell Functionality: Inhibition of AKT signaling during the manufacture of FMC63 CD19CAR products can generate large numbers of early memory T-cells with enhanced antitumor efficacy . this compound outperformed other compounds in enhancing cell therapy memory phenotypes and CD8+ T cell polyfunctionality .
- AUTO1 CAR-T cells: AUTO1 products manufactured with this compound showed enhanced expansion, cytotoxicity, and polyfunctionality in vitro, accompanied by superior antitumor activity in vivo . This includes the ability to enhance in vitro/in vivo functionality in T-cells from patients who have previously suffered from CD19+ relapse on trial .
Alzheimer's Disease: Pretreatment with this compound and rapamycin has been shown to inhibit Akt .
- ALLCAR19 Clinical Study: Retrospective evaluation of ALLCAR19 patient trial products to assess whether this compound could have positively impacted product phenotype and function in patients who experienced CD19+ relapse .
- MNNG-induced Gastric Carcinogenesis: In vivo and in vitro studies evaluated the chemopreventive effects of gossypol on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric carcinogenesis and on human gastric adenocarcinoma (AGS) cell line .
- Lung Adenocarcinoma Cell Lines: Human lung adenocarcinoma cell line PC-9 had an exon 19 deletion mutation in EGFR gene; Followed by treatment of icotinib, the proliferation of PC-9 cells were all inhibited significantly, especially in 48 and 72 h (P<0.01) in all concentrations .
Mechanism of Action
Akt inhibitor VIII exerts its effects by binding to the pleckstrin homology domain of Akt, preventing its activation and subsequent phosphorylation. This inhibition disrupts the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, growth, and metabolism. The compound’s selectivity for Akt1, Akt2, and Akt3 allows for targeted inhibition of these kinases, providing valuable insights into their roles in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Capivasertib (AZD5363): An ATP-competitive inhibitor of Akt.
MK-2206: An allosteric inhibitor of Akt.
GSK690693: An ATP-competitive inhibitor of Akt
Uniqueness of Akt Inhibitor VIII
This compound is unique due to its allosteric inhibition mechanism, which provides high selectivity and potency. Unlike ATP-competitive inhibitors, it binds to a distinct site on Akt, preventing its activation without competing with ATP. This unique mechanism allows for more effective inhibition of Akt activity, making it a valuable tool in research .
Biological Activity
Akt Inhibitor VIII (also known as AKT1/2 inhibitor VIII) is a potent and selective inhibitor of the Akt signaling pathway, which plays a crucial role in various cellular processes, including metabolism, proliferation, and survival. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on T-cell functionality and cancer therapy, and relevant research findings.
Akt is a serine/threonine kinase that is central to the phosphoinositide 3-kinase (PI3K) signaling pathway. It regulates multiple downstream targets involved in cell growth and survival. This compound specifically inhibits Akt1 and Akt2 with IC₅₀ values of approximately 58 nM and 210 nM, respectively, while showing minimal activity against other kinases . This selectivity allows for targeted therapeutic strategies in cancer treatment and immunotherapy.
1. T-Cell Functionality Enhancement
Research indicates that this compound enhances the expansion and cytotoxicity of T-cells in immunotherapeutic contexts. For instance, a study demonstrated that T-cells cultured with this compound exhibited enriched memory T-cell populations (Tscm and Tcm) and improved antitumor activity against B-cell acute lymphoblastic leukemia (B-ALL) in vivo . The compound was shown to:
- Induce Th1/Th17 skewing.
- Increase polyfunctionality in T-cells.
- Support enhanced expansion through a unique metabolic profile.
These findings suggest that Akt inhibition during T-cell manufacturing could optimize CAR T-cell therapies by enhancing their fitness and persistence post-infusion.
2. Cancer Treatment Efficacy
This compound has been evaluated for its potential in treating various hematological malignancies. Studies have shown that it can enhance the efficacy of chemotherapeutic agents by overcoming resistance mechanisms mediated by Akt signaling . For example:
- In vitro studies demonstrated that combining Akt inhibition with chemotherapy sensitizes cancer cells to treatment.
- In vivo studies indicated improved antitumor immunity in models treated with this compound, highlighting its role in augmenting CD8+ T-cell responses .
Comparative Efficacy
The following table summarizes the biological activity of this compound compared to other inhibitors:
Case Studies
Several case studies have illustrated the clinical relevance of this compound:
- Study on B-ALL Patients : In the ALLCAR19 clinical trial, patients receiving CAR T-cells manufactured with this compound showed improved outcomes compared to those treated with standard protocols. The enhanced phenotype and function of T-cells were attributed to the inhibition of Akt signaling during manufacturing .
- Combination Therapy : A patient cohort treated with a combination of chemotherapy and this compound showed significant reductions in tumor burden, suggesting that targeting the PI3K-Akt pathway can enhance therapeutic responses when used alongside traditional treatments .
Q & A
Basic Research Questions
Q. What is the isoform selectivity profile of Akt inhibitor VIII, and how does this impact experimental design?
this compound exhibits distinct selectivity for Akt isoforms: IC₅₀ values of 58 nM (Akt1), 210 nM (Akt2), and 2119 nM (Akt3) . This isoform specificity necessitates careful selection of cell lines or models where Akt1/Akt2-driven signaling dominates. For example, in breast cancer models (MCF-7, MDA-MB-231), Akt1/2 inhibition synergizes with AMPK activators like AICAR to suppress proliferation . Researchers should validate isoform expression via Western blotting before designing experiments.
Q. How should this compound be solubilized and administered in vitro?
The compound is soluble in DMSO (up to ~39.9 mM) but poorly soluble in water or ethanol . For cell-based assays, prepare a stock solution in DMSO (e.g., 10 mM) and dilute in culture media to avoid exceeding 0.1% DMSO, which may affect viability. Pre-warming to 37°C and brief sonication can enhance solubility . Dose-response curves (e.g., 0–16.65 µM) should account for cell-type variability, as seen in differential effects on MCF-7 vs. T47D cells .
Q. What are the standard assays to validate Akt inhibition in vitro?
- Western blotting : Monitor phosphorylation of Akt substrates (e.g., GSK3β, FOXO1) or Akt itself at Ser473/Thr308 .
- Cellular proliferation : Use sulfonated rhodamine B (SRB) or MTT assays over 48–96 hours .
- Apoptosis assays : Measure caspase-3 activation or PARP cleavage, as demonstrated in HT29 and MCF7 cells .
Advanced Research Questions
Q. How does this compound’s allosteric mechanism influence its functional selectivity across isoforms?
this compound binds at the interface of the Akt pleckstrin homology (PH) and kinase domains, stabilizing an inactive conformation. This allosteric mechanism selectively inhibits Akt1/2 due to structural differences in Akt3’s PH domain, explaining its 36-fold lower potency against Akt3 . Researchers studying Akt3-dependent processes (e.g., neuronal survival) should pair this inhibitor with genetic knockdown to avoid off-target effects .
Q. How can contradictory results in this compound efficacy across studies be resolved?
Discrepancies often arise from cell-specific signaling crosstalk. For instance:
- In MCF-7 cells, this compound enhances AICAR’s anti-proliferative effects, but this synergy is absent in T47D cells due to differences in AMPK-Akt pathway interactions .
- In RGC-5 cells, this compound blocks PI3K/Akt-mediated oxidative stress protection, but MEK/ERK inhibition has no effect, highlighting context-dependent pathway dominance . Methodological recommendations :
- Perform phospho-proteomic profiling to map signaling crosstalk.
- Use combinatorial inhibitors (e.g., LY294002 for PI3K) to isolate Akt-specific effects .
Q. What are the critical considerations for in vivo applications of this compound?
- Dosing : In murine models, 50 mg/kg (intraperitoneal) achieves plasma concentrations of 1.5–2.0 µM, sufficient to inhibit Akt1/2 phosphorylation in lung tissue .
- Solubility formulations : Use DMSO/corn oil (10:90) or DMSO/PEG300/Tween80/saline mixtures to enhance bioavailability .
- Tumor models : In MCF-7 xenografts, 30 mg/kg reduces tumor volume by 54% via caspase-3 activation and PARP cleavage . Monitor body weight and organ toxicity due to off-target kinase effects at high doses.
Q. How can researchers address this compound’s limited solubility in complex assays?
- Nanoparticle encapsulation : Improves aqueous dispersion and sustained release in 3D cultures or organoids.
- Co-treatment with solubility enhancers : Cyclodextrins or surfactants (e.g., Tween-80) can stabilize the compound in physiological buffers .
- Alternative solvents : For zebrafish or invertebrate models, use ethanol-based stock solutions with <1% final concentration .
Q. Data Interpretation and Mechanistic Insights
Q. Why does this compound enhance PAR-1-mediated platelet aggregation despite inhibiting Akt?
Akt normally suppresses platelet activation via PIP3 signaling. Paradoxically, this compound blocks Akt-mediated negative regulation of GSK3β, which promotes αIIbβ3 integrin activation and aggregation . This highlights the need to contextualize Akt’s role in cell-type-specific feedback loops.
Q. How does this compound modulate transcription factors like HB9 or FOXO1 in stem cell differentiation?
In neural stem cells (NSCs), Akt inhibition upregulates HB9 (a motor neuron marker) by de-repressing GSK3β, which otherwise phosphorylates and inactivates transcription factors like Ngn2 . Similarly, in hepatocytes, this compound blocks insulin-induced FOXO1 phosphorylation, promoting gluconeogenic gene expression (e.g., PEPCK) .
Properties
IUPAC Name |
3-[1-[[4-(6-phenyl-8H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29N7O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33/h1-13,18-19,21,25,38H,14-17,20H2,(H,39,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCQHVUQEFDRIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436572 | |
Record name | Akt inhibitor VIII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612847-09-3 | |
Record name | Akt-I-1,2 compound | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612847093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Akt inhibitor VIII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-6730 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX4CPQ6V6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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